molecular formula C16H13NO3 B1624948 (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid CAS No. 94094-27-6

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid

Cat. No.: B1624948
CAS No.: 94094-27-6
M. Wt: 267.28 g/mol
InChI Key: USGBEAJEZNVPAG-MDZDMXLPSA-N
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Description

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is an organic compound that features a pyridine ring substituted with a p-toluoyl group and an acrylic acid moiety

Preparation Methods

The synthesis of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-(p-Toluoyl)-2-pyridinecarboxaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base such as pyridine to form the acrylic acid derivative.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Scientific Research Applications

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid can be compared with other similar compounds, such as:

    (E)-3-(6-(p-Toluoyl)-2-pyridyl)propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acrylic acid.

    (E)-3-(6-(p-Toluoyl)-2-pyridyl)butyric acid: This compound features a butyric acid moiety, providing different chemical and biological properties.

    (E)-3-(6-(p-Toluoyl)-2-pyridyl)valeric acid: The valeric acid derivative offers unique properties due to the longer carbon chain.

Properties

IUPAC Name

(E)-3-[6-(4-methylbenzoyl)pyridin-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11-5-7-12(8-6-11)16(20)14-4-2-3-13(17-14)9-10-15(18)19/h2-10H,1H3,(H,18,19)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGBEAJEZNVPAG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184868
Record name 2-Propenoic acid, 3-[6-(4-methylbenzoyl)-2-pyridinyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94094-27-6
Record name 2-Propenoic acid, 3-[6-(4-methylbenzoyl)-2-pyridinyl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94094-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094094276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-[6-(4-methylbenzoyl)-2-pyridinyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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